molecular formula C19H15IN2O B5087835 N-(4-anilinophenyl)-3-iodobenzamide

N-(4-anilinophenyl)-3-iodobenzamide

Cat. No.: B5087835
M. Wt: 414.2 g/mol
InChI Key: OCZLJUHSYOPHAH-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-3-iodobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aniline group attached to a phenyl ring, which is further substituted with an iodine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-anilinophenyl)-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with 4-anilinophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-anilinophenyl)-3-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N-(4-anilinophenyl)-3-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N-(4-anilinophenyl)benzamide
  • N-(4-anilinophenyl)isonicotinamide
  • 4-anilinoquinoline derivatives

Comparison: N-(4-anilinophenyl)-3-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications. The iodine substitution can also affect the compound’s physical properties, such as solubility and stability .

Properties

IUPAC Name

N-(4-anilinophenyl)-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN2O/c20-15-6-4-5-14(13-15)19(23)22-18-11-9-17(10-12-18)21-16-7-2-1-3-8-16/h1-13,21H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZLJUHSYOPHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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